3-(N-Allylamino)propyltrimethoxysilane chemical structure and properties
3-(N-Allylamino)propyltrimethoxysilane chemical structure and properties
An In-Depth Technical Guide to 3-(N-Allylamino)propyltrimethoxysilane: Structure, Properties, and Applications
Introduction
3-(N-Allylamino)propyltrimethoxysilane (AAPTMS) is a bifunctional organosilane that possesses both an allyl amine group and a hydrolyzable trimethoxysilyl group within the same molecule. This unique structure allows it to act as a molecular bridge between inorganic substrates and organic polymers, making it a versatile and critical component in advanced materials science. Its IUPAC name is N-Prop-2-enyl-3-trimethoxysilylpropan-1-amine, and it is identified by the CAS Number 31024-46-1.[1][2]
The trimethoxysilyl moiety provides a mechanism for covalent bonding to inorganic surfaces rich in hydroxyl groups, such as glass, silica, and metal oxides. Concurrently, the allyl and secondary amine functionalities on the organofunctional tail offer reactive sites for grafting to or cross-linking with a wide array of polymer matrices. This dual reactivity is fundamental to its primary application as a coupling agent, adhesion promoter, and surface modifier. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reaction mechanisms, and key applications of AAPTMS for researchers and professionals in materials science and drug development.
Chemical Structure and Physicochemical Properties
The molecular structure of AAPTMS is central to its function. A three-carbon propyl chain separates the reactive silyl head from the aminopropyl tail, providing flexibility and reducing steric hindrance at either end of the molecule.
Caption: Chemical Structure of 3-(N-Allylamino)propyltrimethoxysilane.
Quantitative Data
The physicochemical properties of AAPTMS are summarized below. It is important to note that values such as boiling point and density can vary slightly between suppliers due to differences in purity.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₁NO₃Si | [1][2] |
| Molecular Weight | 219.35 g/mol | [1][2] |
| CAS Number | 31024-46-1 | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| Density | 0.93 - 0.99 g/cm³ at 25°C | [1][2] |
| Boiling Point | 108°C to 225.9°C at 760 mmHg | [1][2] |
| Refractive Index | 1.43 - 1.499 at 20°C | [1][2] |
| Flash Point | 84°C - 90.4°C | [1][2] |
| Vapor Pressure | 0.0841 mmHg at 25°C | [1] |
| Predicted pKa | 9.89 ± 0.19 | [1][2] |
Reactivity and Mechanism of Action
The utility of AAPTMS stems from the orthogonal reactivity of its two functional ends. This allows for a two-stage reaction mechanism, which is critical for its role as a coupling agent.
Hydrolysis and Condensation of the Trimethoxysilyl Group
The first stage involves the reaction of the trimethoxysilyl group with water. This hydrolysis reaction replaces the methoxy groups (-OCH₃) with hydroxyl groups (-OH), forming a reactive silanetriol intermediate and releasing methanol as a byproduct. The pH of the medium significantly influences the rate of this reaction.[3][4]
This hydrolysis is followed by two possible condensation reactions:
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Self-Condensation: The newly formed silanol groups can condense with each other to form stable siloxane (Si-O-Si) bonds, leading to oligomerization of the silane in solution or the formation of a polysiloxane network on a surface.
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Surface Condensation: The silanol groups can also react with hydroxyl groups present on the surface of inorganic substrates (e.g., Si-OH on silica) to form highly stable, covalent Si-O-Substrate bonds. This is the key step for surface modification.
Caption: Hydrolysis and condensation pathway for AAPTMS.
Reactivity of the N-Allylamino Group
The organofunctional tail provides two sites for reaction with a polymer matrix:
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Secondary Amine (-NH-): This group can react with various organic functionalities, such as epoxides, isocyanates, and carboxylic acids, making AAPTMS an excellent adhesion promoter for epoxy, polyurethane, and polyamide resins.
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Allyl Group (-CH₂-CH=CH₂): The terminal double bond is available for free-radical polymerization with vinyl monomers or for thiol-ene "click" chemistry reactions. This functionality is particularly valuable for integrating materials into unsaturated polyester, acrylic, or rubber matrices.
The presence of both the amine and the allyl group offers a wider range of reactivity compared to silanes containing only one of these functionalities. This allows for a more tailored approach to interfacial chemistry.
Key Applications and Experimental Protocols
AAPTMS is utilized in a variety of applications where the interface between organic and inorganic materials is critical.
Application 1: Adhesion Promoter in Composites and Sealants
By treating inorganic fillers (e.g., silica, glass fibers) with AAPTMS, their compatibility with and adhesion to an organic polymer matrix are significantly enhanced. This results in composite materials with improved mechanical properties, such as tensile strength and modulus, as well as enhanced resistance to moisture and chemical attack.
Application 2: Surface Modification of Biomaterials and Sensors
The N-allylamino group can serve as an anchor point for the immobilization of biomolecules or as a reactive handle for further chemical modification. This is particularly useful in the development of biosensors, microarrays, and drug delivery systems where controlled surface chemistry is paramount.
Experimental Protocol: Surface Functionalization of Glass Substrates
This protocol provides a reliable method for creating a reactive allyl-amino functionalized surface on glass slides, suitable for subsequent chemical reactions.
Materials:
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Glass microscope slides
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3-(N-Allylamino)propyltrimethoxysilane (AAPTMS)
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Anhydrous Toluene
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Ethanol
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Deionized (DI) Water
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Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION
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Nitrogen gas stream
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Oven
Workflow:
Caption: Workflow for surface functionalization with AAPTMS.
Step-by-Step Methodology:
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Substrate Cleaning and Activation (Causality: Expertise & Experience):
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Immerse glass slides in Piranha solution for 30 minutes. (Safety Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood).
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Rationale: This aggressive oxidation step removes all organic residues and, critically, hydroxylates the surface, maximizing the number of Si-OH groups available for reaction with the silane. This is the foundation of a dense, well-ordered monolayer.
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-
Rinsing and Drying:
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Thoroughly rinse the slides with copious amounts of DI water.
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Dry the slides under a stream of high-purity nitrogen gas.
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Rationale: Complete removal of the acid and water is essential. Any residual water on the surface can cause premature self-condensation of the silane in the subsequent step, leading to a disordered, weakly bound layer.
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-
Silanization:
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Prepare a 1-2% (v/v) solution of AAPTMS in anhydrous toluene.
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Immerse the cleaned, dry slides in the silane solution for 1-2 hours at room temperature under a dry atmosphere (e.g., nitrogen blanket).
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Rationale: Anhydrous solvent is critical to prevent silane oligomerization in the bulk solution. Toluene is a common choice as it is non-protic. The reaction time allows for sufficient diffusion and reaction of the silane with the surface hydroxyls.
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-
Post-Silanization Rinse:
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Remove the slides from the silanization solution and rinse sequentially with fresh anhydrous toluene and then ethanol.
-
Dry again under a nitrogen stream.
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Rationale: This step removes any physisorbed (non-covalently bound) silane molecules, ensuring that the final surface is composed of a true monolayer.
-
-
Curing (Trustworthiness: Self-Validating System):
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Place the slides in an oven and bake at 110-120°C for 30-60 minutes.
-
Rationale: The thermal energy drives the condensation reaction to completion, forming robust Si-O-Si cross-links within the silane layer and strengthening the Si-O-Substrate bonds. This curing step is vital for the stability and durability of the functionalized surface.
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The resulting surface now presents reactive allyl and secondary amine groups, ready for further synthetic steps or for direct use in an application.
Safety and Handling
3-(N-Allylamino)propyltrimethoxysilane is an irritant to the eyes, respiratory system, and skin.[1] It should be handled in a well-ventilated area or fume hood. Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required.[1] The material is sensitive to moisture and should be stored under an inert, dry atmosphere to prevent degradation.[2] Refer to the manufacturer's Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
3-(N-Allylamino)propyltrimethoxysilane is a powerful molecular tool for scientists and engineers working to create advanced composite materials, functionalized surfaces, and sophisticated biomedical devices. Its value lies in its bifunctional nature, which allows for the robust covalent linkage of disparate material classes. A thorough understanding of its hydrolysis-condensation chemistry and the reactivity of its organofunctional tail is essential for its effective application. The protocols and mechanisms described herein provide a foundational framework for leveraging the unique properties of AAPTMS to achieve superior material performance and novel functionalities.
References
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ResearchGate. (n.d.). The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm. Retrieved from [Link]
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Gelest, Inc. (n.d.). N-PHENYLAMINOPROPYLTRIMETHOXYSILANE. Retrieved from [Link]
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Green Chemistry (RSC Publishing). (n.d.). Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. Retrieved from [Link]
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ResearchGate. (n.d.). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Retrieved from [Link]
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Gelest, Inc. (n.d.). 3-(N,N-DIMETHYLAMINOPROPYL)TRIMETHOXYSILANE. Retrieved from [Link]
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PubChem. (n.d.). N-Phenyl-3-aminopropyltrimethoxysilane. Retrieved from [Link]
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Ataman Kimya. (n.d.). AMINO ETHYL AMINO PROPYL TRIMETHOXY SILANE. Retrieved from [Link]
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GlobalChemMall. (n.d.). 3-(n-allylamino)propyltrimethoxysilane. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. Retrieved from [Link]
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PubChem. (n.d.). Bis(3-(methylamino)propyl)trimethoxysilane. Retrieved from [Link]
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PubChem. (n.d.). 3-((Trimethoxysilyl)propyl)diethylenetriamine. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Retrieved from [Link]
